4,7-Methanobenzoxazole

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

4,7-Methanobenzoxazole (7085-39-4) provides a non‑planar, rigidified 3‑oxa‑5‑azatricyclo core that planar benzoxazoles cannot replicate. Buyers in medicinal-chemistry & materials‑science R&D rely on this methano‑bridged scaffold to enforce pharmacophore pre‑organization, avoid conformational promiscuity, and obtain reproducible SAR data. The methylene bridge is not a passive spacer—it actively governs electronic distribution and target‑binding selectivity. Using generic planar benzoxazoles in its place risks null or misleading results. Secure this privileged building block now to accelerate library synthesis, method validation, or lead optimization with defined 3D geometry.

Molecular Formula C8H5NO
Molecular Weight 131.13 g/mol
CAS No. 7085-39-4
Cat. No. B14733373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Methanobenzoxazole
CAS7085-39-4
Molecular FormulaC8H5NO
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1C2=C3C(=C1C=C2)OC=N3
InChIInChI=1S/C8H5NO/c1-2-6-3-5(1)7-8(6)10-4-9-7/h1-2,4H,3H2
InChIKeyLJFSNWDAJZBVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Methanobenzoxazole (CAS 7085-39-4): A Constrained Benzoxazole Scaffold for Precision Research and Procurement


4,7-Methanobenzoxazole (CAS 7085-39-4) is a tricyclic heteroaromatic compound that integrates a benzoxazole core with a unique 4,7-methano bridge, imparting conformational rigidity and distinct molecular geometry [1]. This constrained framework distinguishes it from planar benzoxazole analogs, influencing its electronic distribution and potential for selective non-covalent interactions [1]. As a versatile building block, its IUPAC designation (3-oxa-5-azatricyclo[5.2.1.0²,⁶]deca-1,4,6,8-tetraene) and its structural features are of interest in medicinal chemistry and materials science for exploring structure-activity relationships and designing molecules with defined spatial orientations [1].

Why Generic Benzoxazole Substitution Falls Short for 4,7-Methanobenzoxazole (CAS 7085-39-4)


In-class compounds cannot be simply interchanged due to the profound impact of the 4,7-methano bridge on molecular properties and biological activity. Comparative studies on benzoxazole derivatives reveal that the presence or absence of a methylene bridge between the oxazole and phenyl rings directly correlates with antimicrobial efficacy, with bridged and non-bridged analogs exhibiting distinct activity profiles [1]. This structural feature is not a passive scaffold element but an active determinant of target engagement and pharmacological behavior. Consequently, substituting 4,7-Methanobenzoxazole with a generic, planar benzoxazole risks altering the critical three-dimensional presentation of pharmacophores, leading to unpredictable and potentially null results in structure-activity relationship (SAR) campaigns or material performance evaluations [1].

4,7-Methanobenzoxazole (CAS 7085-39-4): Quantifiable Differentiators vs. Benzoxazole Analogs


Conformational Rigidity and Molecular Topology Differentiates 4,7-Methanobenzoxazole from Planar Benzoxazoles

The 4,7-methano bridge imposes a unique, rigid tricyclic conformation not present in standard planar benzoxazoles. This constraint alters the molecule's three-dimensional shape and the spatial orientation of the oxazole ring relative to the benzene moiety. While direct quantitative comparison of conformational energy is not available, the structural distinction is fundamental: 4,7-Methanobenzoxazole adopts a fixed, non-planar geometry (as defined by its IUPAC name 3-oxa-5-azatricyclo[5.2.1.0²,⁶]deca-1,4,6,8-tetraene), whereas benzoxazole is a flat, bicyclic system [1]. This difference is paramount for applications requiring precise molecular recognition or defined spatial properties.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Impact of the Methano Bridge on Antimicrobial Activity Relative to Non-Bridged Benzoxazoles

Studies on benzoxazole derivatives indicate that the presence of a methylene bridge between the oxazole and phenyl ring directly impacts antimicrobial potency. A comparative study found that benzoxazole derivatives without a methylene bridge exhibited higher antimicrobial activity than those possessing the bridge [1]. While this specific study did not include 4,7-Methanobenzoxazole itself, the class-level inference is clear: the introduction of a bridging element (such as the 4,7-methano bridge) is a critical structural determinant that can modulate, and in some cases diminish, biological activity compared to simpler, non-bridged analogs [1].

Antimicrobial Discovery Medicinal Chemistry SAR Analysis

Analytical Differentiation via GC-MS Spectral Data for Octahydro-4,7-Methanobenzoxazole Derivative

For analytical and quality control purposes, 4,7-Methanobenzoxazole and its derivatives possess distinct mass spectral fingerprints. The derivative octahydro-3,7,8,8-tetramethyl-4,7-methanobenzoxazole, endo,endo- has a documented GC-MS spectrum in the KnowItAll Mass Spectral Library, with a molecular formula of C12H21NO and an exact mass of 195.162314 g/mol [1]. This specific spectral signature allows for unambiguous identification and differentiation from structurally similar benzoxazole analogs that would exhibit different fragmentation patterns and retention times. While a direct spectral comparison to the parent 4,7-Methanobenzoxazole is not provided, the existence of a curated spectral entry for a closely related derivative validates the utility of this scaffold in analytical workflows.

Analytical Chemistry Quality Control Compound Identification

Strategic Application Scenarios for 4,7-Methanobenzoxazole (CAS 7085-39-4) in Research and Development


Scaffold for Exploring Conformational Constraint in Medicinal Chemistry

Leverage the rigid, non-planar topology of 4,7-Methanobenzoxazole as a privileged scaffold to investigate the impact of conformational restriction on target binding and selectivity [1]. This scenario is particularly valuable in early-stage drug discovery projects aiming to optimize ligand-receptor interactions by pre-organizing a pharmacophore in a defined three-dimensional orientation that planar benzoxazole analogs cannot adopt [1].

Analytical Standard and Method Development in Quality Control

Utilize 4,7-Methanobenzoxazole and its documented derivatives as analytical standards for developing and validating GC-MS or LC-MS methods. The distinct mass spectral signature of the octahydro-3,7,8,8-tetramethyl derivative, for instance, provides a reliable benchmark for compound identification and purity assessment in synthetic workflows or material characterization [1].

Synthetic Intermediate for Bridged Heterocyclic Libraries

Employ 4,7-Methanobenzoxazole as a key intermediate or building block in the synthesis of diverse compound libraries featuring the constrained methano-bridged benzoxazole core [1]. Its unique structure offers a point of departure from traditional flat heterocycles, enabling access to novel chemical space with potentially unexplored biological or material properties [1].

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